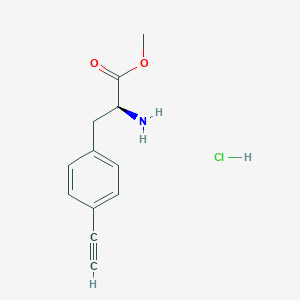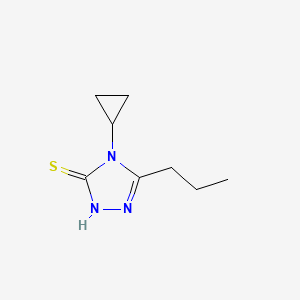![molecular formula C18H13NO7 B2780311 methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 300839-85-4](/img/structure/B2780311.png)
methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms 4-hydroxy-2H-chromen-2-one.
Esterification: The final step involves the esterification of the hydroxyl group with methoxyacetic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromen-2-one core can undergo reduction reactions to form dihydro derivatives.
Substitution: The methoxyacetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivatives.
Reduction of Chromen-2-one Core: Formation of dihydrochromen-2-one derivatives.
Substitution Reactions: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2H-chromen-2-one: Lacks the nitrophenyl group and methoxyacetate moiety.
Methyl 4-(3-aminophenyl)-2-oxo-2H-chromen-7-yl)oxyacetate: Contains an amino group instead of a nitro group.
Ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate: Contains an ethyl ester instead of a methyl ester.
Uniqueness
Methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the presence of both the nitrophenyl group and the methoxyacetate moiety, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-18(21)10-25-13-5-6-14-15(9-17(20)26-16(14)8-13)11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYZAXDYGLKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)
![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)
![[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine](/img/structure/B2780236.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)


![N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2780248.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
